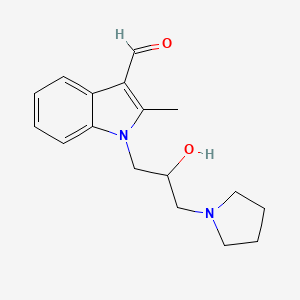

1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde" is a complex organic molecule that appears to be related to various research efforts in the synthesis of heterocyclic compounds. These compounds often exhibit significant biological activity and are of interest in the development of pharmaceuticals.

Synthesis Analysis

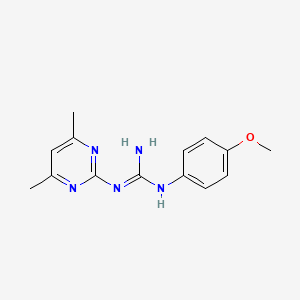

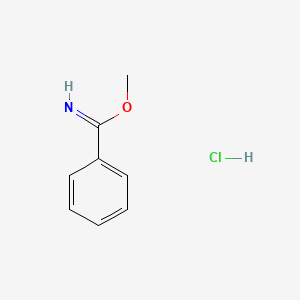

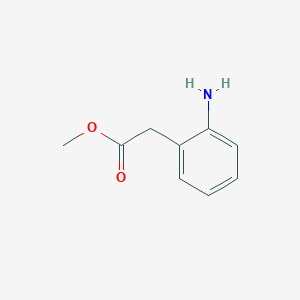

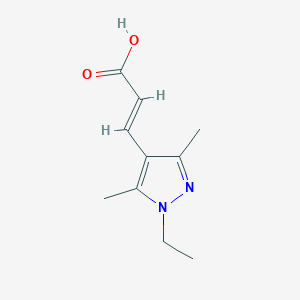

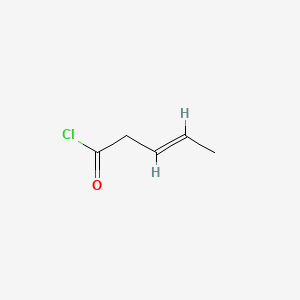

The synthesis of related compounds often involves multi-step reactions, starting from simpler heterocyclic structures such as indoles or pyrroles. For instance, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes can be achieved through a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction of delta-keto-acetylenes, starting from 2-carbonyl-1-propargyl-1H-indoles under mild conditions . Similarly, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with a structure somewhat similar to the one , can be synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps .

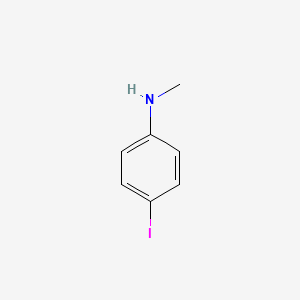

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which may include indole and pyrrole moieties. The indole ring system is a common feature in many natural products and pharmaceuticals. The presence of substituents like the pyrrolidinyl group and the carbaldehyde function can significantly affect the molecule's electronic and steric properties, potentially leading to interesting reactivity patterns.

Chemical Reactions Analysis

Compounds with indole and pyrrole rings can participate in various chemical reactions. For example, chromone-3-carbaldehyde can react with α-amino acids to generate azomethine ylides, which can undergo 1,5-electrocyclization to afford pyrroles or be trapped in 1,3-dipolar cycloaddition reactions . Additionally, indole derivatives can undergo nucleophilic substitution reactions, as demonstrated by the regioselective reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles . The reactivity of such compounds can be harnessed to create a diverse array of functionalized heterocycles.

Physical and Chemical Properties Analysis

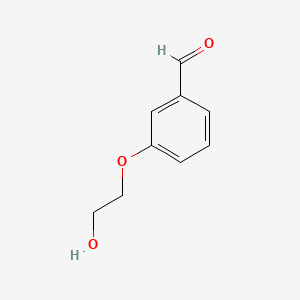

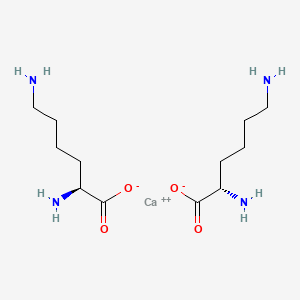

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as carbaldehydes and hydroxy groups can impact solubility, boiling and melting points, and reactivity. For instance, the introduction of a piperidinyl group can enhance aqueous solubility, which is important for the bioavailability of potential drug candidates . The hydrogen bonding capability of hydroxy and carbaldehyde groups can also affect the compound's crystalline structure and stability .

科学的研究の応用

Synthesis and Structural Insights

Indole derivatives have been synthesized through various methods, demonstrating the versatility of indole as a core structure for developing complex molecules. For example, palladacycles with indole cores have been designed and synthesized, showcasing applications as catalysts in Suzuki–Miyaura coupling and allylation reactions (Singh et al., 2017). Additionally, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through intramolecular nucleophilic aromatic substitution highlights the chemical flexibility and potential for creating bioactive structures (Kametani et al., 1976).

Applications as Catalysts

Indole-based compounds have found applications as catalysts in chemical reactions. The study by Singh et al. (2017) mentioned above demonstrates this by using palladacycles derived from indole-containing ligands for efficient catalysis in organic synthesis.

Antimicrobial Activity

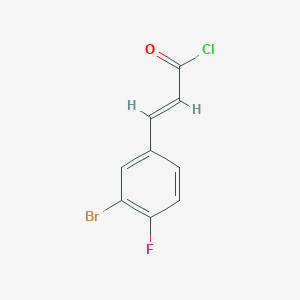

Indole derivatives have also been evaluated for their antimicrobial properties. For instance, (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones exhibited good antimicrobial activity against bacterial and fungal strains, suggesting potential for therapeutic applications (Ashok et al., 2014).

特性

IUPAC Name |

1-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-13-16(12-20)15-6-2-3-7-17(15)19(13)11-14(21)10-18-8-4-5-9-18/h2-3,6-7,12,14,21H,4-5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEOPJDARDFYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(CN3CCCC3)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)